molecular formula C17H16ClNO4S B2677008 N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide CAS No. 2309630-56-4

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2677008
CAS No.: 2309630-56-4
M. Wt: 365.83
InChI Key: ABTCXIOWUNLIBL-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide is a synthetic sulfonamide derivative characterized by a unique structural framework. The molecule contains:

  • A bis(furan-2-yl)ethyl moiety, which incorporates two furan rings linked via an ethyl group.
  • A methanesulfonamide group substituted with a 2-chlorophenyl aromatic ring.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-15-6-2-1-5-13(15)12-24(20,21)19-11-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTCXIOWUNLIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the chlorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the furan ring.

    Formation of the methanesulfonamide moiety: This involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and sulfonamide groups exhibit antimicrobial activity. Studies have shown that N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide can inhibit the growth of various bacterial strains. For instance, in vitro tests demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa12

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a potential inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Preliminary studies indicated an IC50 value of approximately 50 µM.

Anticancer Activity

This compound has been evaluated for anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells:

  • Cell Viability Reduction : 40% at 25 µM concentration after 48 hours.
  • Apoptosis Induction : Increased levels of cleaved caspase-3 were observed.

Material Science Applications

The compound's unique properties make it suitable for applications in material sciences, particularly in developing polymeric materials with enhanced thermal stability and electrical conductivity. Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties.

Material Property Control Sample Sample with Compound
Tensile Strength (MPa)3045
Thermal Degradation Temp (°C)250300

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The furan and chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological distinctions between N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide and related compounds:

Compound Name Structural Features Pharmacological Activity Reference
This compound Bis-furan ethyl group; 2-chlorophenyl-methanesulfonamide Not explicitly reported; inferred sulfonamide-mediated enzyme/receptor interactions N/A
Ranitidine-related compounds (e.g., N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) Dimethylamino-methyl-furan; thioether linkages; nitroethenediamine backbone H2-receptor antagonism (anti-ulcer activity); impurities/degradants of ranitidine
N-(3-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)phenyl)methanesulfonamide Chromenopyrimidine core; fluorophenyl substituents; methanesulfonamide linkage Kinase inhibition (e.g., FLT3, Aurora kinases); anti-cancer candidate

Key Observations

Structural Divergence: Unlike ranitidine-related compounds (e.g., ), the target compound lacks thioether linkages and nitroethenediamine moieties. Its bis-furan ethyl group and 2-chlorophenyl substituent distinguish it from typical H2-antagonist derivatives. Compared to the chromenopyrimidine-based sulfonamide in , the target compound’s furan-rich scaffold suggests divergent binding interactions (e.g., π-π stacking vs. kinase active-site hydrogen bonding).

Pharmacological Implications: Ranitidine analogues () are associated with gastrointestinal applications, whereas the chromenopyrimidine derivative () targets oncology. The absence of direct activity data for the target compound necessitates caution; its chlorophenyl group may confer metabolic stability, while the furan rings could influence solubility or bioavailability.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of furan-ethyl precursors with chlorophenyl-methanesulfonamide, contrasting with the palladium-catalyzed cross-coupling steps described for the chromenopyrimidine analogue ().

Research Findings and Data Tables

Comparative Physicochemical Properties

Property Target Compound Ranitidine-Related Compound B Chromenopyrimidine Sulfonamide
Molecular Weight (g/mol) ~425 (estimated) 494.6 648.1
LogP (Predicted) ~3.2 (moderate lipophilicity) 1.8 4.5
Key Functional Groups Furan, sulfonamide, Cl-Ph Thioether, nitroethenediamine Fluorophenyl, chromenopyrimidine

Critical Analysis of Evidence

  • Limitations: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural analogs.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of two furan rings and a chlorophenyl group, which may contribute to its biological properties. The molecular formula is C16H16ClN1O3S, and it possesses a sulfonamide functional group that is known for various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent, anti-inflammatory drug, and as an inhibitor of specific enzymes.

Antimicrobial Activity

Research has indicated that compounds containing furan moieties exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that furan derivatives had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The sulfonamide group is often associated with anti-inflammatory effects. Compounds like this compound could potentially inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial in managing conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its effects are still being elucidated. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the furan rings may facilitate interaction with microbial cell membranes, disrupting their integrity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with promising results:

  • Inhibition of SARS-CoV-2 Main Protease : A study on furan derivatives demonstrated that compounds with similar structures could inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values in the low micromolar range . This suggests potential antiviral applications for this compound.
  • Cytotoxicity Assessments : Cytotoxicity assays indicated that certain furan derivatives exhibited low toxicity in Vero and MDCK cells at concentrations exceeding 100 µM . This safety profile is essential for further development as therapeutic agents.

Data Table: Biological Activity Summary

Biological ActivityEffectReference
AntimicrobialMIC 8–32 µg/mL against S. aureus and E. coli
Anti-inflammatoryPotential COX inhibition
AntiviralIC50 values < 10 µM against SARS-CoV-2 Mpro
CytotoxicityCC50 > 100 µM in Vero/MDCK cells

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